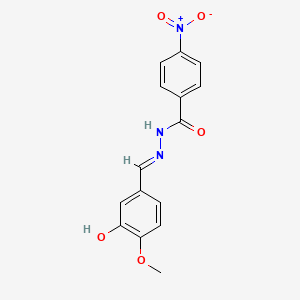

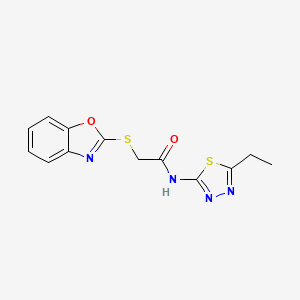

![molecular formula C18H26N2O4S B5546731 N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including structures similar to N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide, often involves complex chemical reactions. For example, Watanabe et al. (1997) explored the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating intricate synthetic pathways often required for such molecules (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular structure of N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide and related compounds is complex. Jacobs et al. (2013) reported on similar sulfonamide derivatives, emphasizing the significance of molecular conformation and hydrogen bonding in determining the molecular structure (Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives is influenced by their structural attributes. Králová et al. (2019) described the synthesis and rearrangement of sulfonamides, which can be related to the reactivity patterns of N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide (Králová et al., 2019).

Physical Properties Analysis

The physical properties of such complex compounds are often studied through methods like crystallography and spectroscopy. For instance, Dodoff et al. (2004) analyzed the crystal structure of a similar N-3-pyridinyl-methanesulfonamide, providing insights into the physical properties that might be expected for N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide (Dodoff et al., 2004).

Chemical Properties Analysis

The chemical properties of N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide can be inferred from studies on similar compounds. Qi et al. (2014) discussed the synthesis of chromen-2-ones catalyzed by methanesulfonic acid, highlighting the chemical behaviors relevant to the sulfonamide group (Qi et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated for their potential to inhibit the enzyme HMG-CoA reductase in vitro. These compounds, including one that was found to be approximately four times more potent than lovastatin sodium salt in inhibiting HMG-CoA reductase, showcase the potential of methanesulfonamide derivatives in the development of cholesterol biosynthesis inhibitors (Watanabe et al., 1997).

Molecular and Supramolecular Structures

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives have been explored, revealing interesting insights into the structural dynamics and potential applications in metal coordination. These studies provide a foundation for understanding how subtle changes in molecular structure can influence the overall properties and applications of these compounds (Jacobs et al., 2013).

Chemical Synthesis Techniques

Research into the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions provides insights into advanced chemical synthesis techniques and the creation of complex molecular structures with high yields and excellent stereoselectivities. These techniques are crucial for developing pharmaceuticals and other chemical products (Craig et al., 2000).

Crystal Structure Analysis

The crystal structure of N-3-Pyridinyl-methanesulfonamide has been detailed, highlighting the importance of structural analysis in understanding compound properties. Such analyses are essential for the development of new materials and drugs, providing a deeper understanding of how molecular structure affects function (Dodoff et al., 2004).

Eigenschaften

IUPAC Name |

N-[(3S,4R)-1-(3,4-dihydro-2H-chromene-6-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-12(2)15-10-20(11-16(15)19-25(3,22)23)18(21)14-6-7-17-13(9-14)5-4-8-24-17/h6-7,9,12,15-16,19H,4-5,8,10-11H2,1-3H3/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGDEVUVZKNPKN-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)OCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)OCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

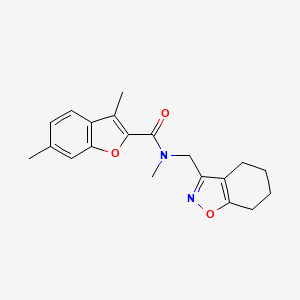

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

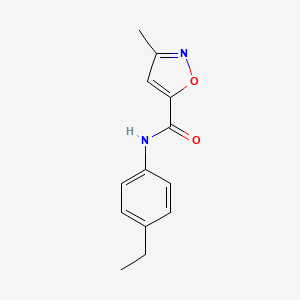

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

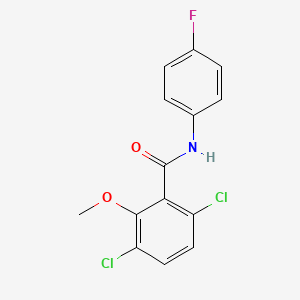

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)

![propyl 8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5546698.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)